Ethanone, 1-(5-hexyl-3-isoxazolyl)-
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Overview
Description
1-(5-Hexylisoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of 1-(5-hexylisoxazol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a β-diketone with hydroxylamine can lead to the formation of the isoxazole ring . Industrial production methods often focus on optimizing yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
1-(5-Hexylisoxazol-3-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Hexylisoxazol-3-yl)ethanone has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives have shown promise as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(5-hexylisoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain . Additionally, these compounds can modulate neurotransmitter systems, contributing to their anticonvulsant and antidepressant effects .
Comparison with Similar Compounds
1-(5-Hexylisoxazol-3-yl)ethanone can be compared to other isoxazole derivatives, such as 5-aminoisoxazoles and 2,1-benzisoxazoles . While these compounds share a common isoxazole ring, their unique substituents and structural variations impart different biological activities and properties. For example, 5-aminoisoxazoles have shown selective cytotoxicity against cancer cells expressing the mutant gene BRAF V600E . The uniqueness of 1-(5-hexylisoxazol-3-yl)ethanone lies in its specific hexyl substitution, which may influence its interaction with biological targets and its overall pharmacological profile.
Properties
CAS No. |
491841-08-8 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(5-hexyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C11H17NO2/c1-3-4-5-6-7-10-8-11(9(2)13)12-14-10/h8H,3-7H2,1-2H3 |
InChI Key |
VAVAYXLLKJSBHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=NO1)C(=O)C |
Origin of Product |
United States |
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